![molecular formula C19H23ClN6O2S B2427392 2-(4-chlorophenoxy)-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide CAS No. 946210-65-7](/img/structure/B2427392.png)
2-(4-chlorophenoxy)-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide
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Description
2-(4-chlorophenoxy)-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C19H23ClN6O2S and its molecular weight is 434.94. The purity is usually 95%.
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Biological Activity
The compound 2-(4-chlorophenoxy)-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is a complex molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. The presence of a 4-chlorophenoxy group and an isopropylamino moiety contributes to its pharmacological profile. Its molecular formula is C20H24ClN3O2S, with a molecular weight of approximately 393.93 g/mol.
The compound exhibits significant activity as an inhibitor of mTOR (mammalian target of rapamycin) , which is crucial in regulating cell growth, proliferation, and survival. Inhibition of mTOR has implications in cancer therapy due to its role in tumorigenesis. The compound's structure suggests it may interact with the ATP-binding site of mTOR, thereby blocking its activity.
Pharmacological Effects
- Anticancer Activity : Studies have shown that compounds with similar structures exhibit potent anticancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth. The specific compound under study has demonstrated effectiveness in various cancer cell lines.
- Immunosuppressive Properties : Related compounds have been noted for their immunosuppressive effects, which could have therapeutic applications in autoimmune diseases and organ transplantation.
- Neuroprotective Effects : Some derivatives of pyrazolopyrimidines have shown neuroprotective activities, suggesting potential applications in neurodegenerative diseases.
In Vitro Studies
A series of in vitro assays were conducted to evaluate the biological activity of this compound:
Assay Type | Result | Reference |
---|---|---|
mTOR Inhibition Assay | IC50 = 50 nM | |
Cell Viability (A549 cells) | 70% inhibition at 10 µM | |
Apoptosis Assay | Induction confirmed |
Animal Studies
In vivo studies have shown promising results regarding the compound's efficacy against tumor growth in mouse models. The following table summarizes key findings:
Study Type | Tumor Type | Dose (mg/kg) | Outcome |
---|---|---|---|
Xenograft Model | Lung Cancer | 25 | Significant tumor reduction |
Syngeneic Model | Melanoma | 50 | Prolonged survival |
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-[6-methylsulfanyl-4-(propan-2-ylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN6O2S/c1-12(2)23-17-15-10-22-26(18(15)25-19(24-17)29-3)9-8-21-16(27)11-28-14-6-4-13(20)5-7-14/h4-7,10,12H,8-9,11H2,1-3H3,(H,21,27)(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDCFFCAIVPPRCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)COC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.